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CAS No.: 68585-12-6

Cat. No.: B7777497

Get Quote

Executive Summary
2-[(4-Bromophenoxy)methyl]oxirane (commonly 4-Bromophenyl glycidyl ether) represents a

critical "dual-warhead" intermediate in medicinal chemistry and materials science. Its structural

utility lies in its orthogonality: it possesses an electrophilic epoxide (oxirane) capable of ring-

opening reactions with nucleophiles, and an aryl bromide moiety primed for palladium-

catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a rigorous breakdown of its synthesis, structural proof (elucidation), and

quality control parameters, designed for researchers requiring high-purity intermediates for

drug development pipelines.

Part 1: Structural Architecture & Reactivity Profile
The molecule consists of a benzene ring substituted at the para position with a bromine atom

and a glycidyl ether group. The presence of the chiral center at C2 of the oxirane ring (though
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often synthesized as a racemate) introduces diastereotopic protons in the methylene linker, a

key feature for NMR elucidation.

Reactivity Logic
The molecule serves as a bifunctional scaffold. The experimentalist must choose the order of

operations carefully to avoid chemoselectivity issues.
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Figure 1: Orthogonal reactivity pathways. Path A exploits the electrophilic nature of the

epoxide, while Path B utilizes the aryl bromide for C-C bond formation.

Part 2: Synthesis Strategy
The standard synthesis employs a Williamson ether synthesis protocol. The critical process

control parameter is the stoichiometry of epichlorohydrin. Using a large excess of

epichlorohydrin is mandatory to suppress the formation of the "dimer" impurity (1,3-bis(4-

bromophenoxy)-2-propanol).

Optimized Protocol
Reagents: 4-Bromophenol (1.0 eq), Epichlorohydrin (5.0–10.0 eq), Potassium Carbonate (

, 2.5 eq), Acetonitrile (solvent).

Procedure:

Dissolve 4-bromophenol in acetonitrile.

Add
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and stir at room temperature for 30 minutes to form the phenoxide anion.

Add epichlorohydrin dropwise to the suspension.

Reflux at 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

Workup: Filter off inorganic salts. Concentrate the filtrate to remove excess epichlorohydrin

(recycle possible).

Purification: Recrystallization from Ethanol/Hexane or Column Chromatography (Silica gel).

Part 3: Analytical Characterization (Structure
Elucidation)
This section details the spectroscopic evidence required to confirm the structure.

Nuclear Magnetic Resonance (NMR)
The

H NMR spectrum is complex due to the chiral center at the epoxide methine, which renders the
adjacent methylene protons diastereotopic (magnetically non-equivalent).

H NMR Assignment Table (CDCl

, 400 MHz)
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Position

Chemical Shift
(

ppm)

Multiplicity Integration
Assignment
Logic

Ar-H (a) 7.38 – 7.42
Doublet (

Hz)
2H

Ortho to Bromine

(Deshielded by -

Br)

Ar-H (b) 6.78 – 6.82
Doublet (

Hz)
2H

Ortho to Oxygen

(Shielded by

resonance)

-OCH

- (c)
4.18

dd (

Hz)
1H

Diastereotopic

proton A (Linker)

-OCH

- (c')
3.92

dd (

Hz)
1H

Diastereotopic

proton B (Linker)

Epoxide CH (d) 3.31 – 3.36 Multiplet 1H Chiral Methine

Epoxide CH

(e)
2.89

Triplet/dd (

Hz)
1H

cis-proton

relative to

substituent

Epoxide CH

(e')
2.74

dd (

Hz)
1H

trans-proton

relative to

substituent

Mechanistic Insight: The aromatic region displays a classic AA'BB' system, often appearing as

two "roofed" doublets. The separation between the epoxide ring protons (2.74 and 2.89 ppm)

confirms the integrity of the three-membered ring.
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Figure 2: The causal link between the epoxide chirality and the complex splitting pattern of the

methylene linker.

Mass Spectrometry (MS)
The presence of Bromine provides a definitive isotopic signature.

Technique: GC-MS or LC-MS (ESI+).

Observation: A 1:1 ratio of peaks at

228 (

Br) and 230 (

Br) for the molecular ion

.

Fragmentation: Loss of the glycidyl group (

) often yields a base peak at

171/173 (4-bromophenol cation).
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Infrared Spectroscopy (FT-IR)[2][3]
1230–1250 cm

: Ar-O-C asymmetric stretch (Strong).

915 cm

& 830 cm

: C-O-C asymmetric ring deformation (Characteristic "breathing" of the epoxide).

1480 cm

: Aromatic ring stretch.

Part 4: Quality Control & Stability
Impurity Profiling
The most common failure mode in synthesis is the formation of the dimer.

Impurity: 1,3-bis(4-bromophenoxy)-2-propanol.

Detection:

TLC: Appears as a more polar spot (lower

) than the product.

NMR: Disappearance of the discrete epoxide signals (2.7–3.4 ppm) and appearance of a

methine quintet ~4.0 ppm.

Handling Precautions
Stability: Epoxides are sensitive to acid-catalyzed hydrolysis. Store under inert atmosphere

(Argon/Nitrogen) at 2–8°C.

Safety: As an alkylating agent, this compound is potentially genotoxic. Double-gloving and

use of a fume hood are mandatory.
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Part 5: Applications in Drug Discovery[4][5][6]
This molecule acts as a privileged building block. In the context of Proteolysis Targeting

Chimeras (PROTACs) or covalent inhibitors, the epoxide serves as a "spring-loaded"

electrophile that can react with cysteine or lysine residues on a target protein, or serve as a

linker attachment point.

The 4-bromophenyl group allows for modular attachment to core scaffolds via Suzuki coupling,

effectively enabling "Fragment-Based Drug Design" (FBDD) where the epoxide is the reactive

warhead.

Workflow Example
Coupling: React 4-bromophenyl glycidyl ether with an Aryl-Boronic acid (Suzuki)

Biaryl epoxide.

Opening: React Biaryl epoxide with a primary amine

-amino alcohol (common pharmacophore in beta-blockers and ion channel modulators).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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